molecular formula C16H19NO4 B2750977 N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide CAS No. 839685-21-1

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide

Cat. No. B2750977
M. Wt: 289.331
InChI Key: JWIBERHRWMWCRN-UHFFFAOYSA-N
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Description

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide, also known as BMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Supramolecular Packing Motifs

Research by Lightfoot et al. (1999) on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide has unveiled new supramolecular packing motifs characterized by π-stacked rods encased in triply helical hydrogen-bonded amide strands. This discovery could suggest potential applications in designing materials with unique organizational structures, potentially relevant to compounds like N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide due to the structural importance of amide bonds and methoxy groups in molecular self-assembly and material science applications (M. Lightfoot, F. Mair, R. Pritchard, & J. Warren, 1999).

Catalytic Selective Coupling

The work by Zheng, Zhang, and Cui (2014) on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates the efficiency and versatility of catalytic processes in forming complex molecules. This research may provide insights into methodologies for synthesizing or modifying compounds like N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide, highlighting the importance of catalysis in the selective formation of carbon-carbon and carbon-nitrogen bonds (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).

Synthesis of N-Methoxy-N-Methylamides

Sibi et al. (1995) presented a convenient method for converting carboxylic acids to their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide. This method could be applicable to the synthesis of related compounds, showing the versatility of N-methoxy-N-methylamide groups in organic synthesis and their potential utility in modifying or synthesizing derivatives of N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide (M. Sibi, C. Stessman, J. Schultz, James W. Christensen, Jianliang Lu, & Mali Marvin, 1995).

Practical Synthesis and Applications

Ikemoto et al. (2005) detailed the practical synthesis of an orally active CCR5 antagonist, illustrating the complex synthetic routes required for pharmaceutical applications. This study underscores the significance of innovative synthetic strategies in the development of therapeutically relevant molecules, potentially guiding the synthesis and application of complex molecules like N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide in the realm of medicinal chemistry (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, & K. Tomimatsu, 2005).

properties

IUPAC Name

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-5-9-17(2)15(18)12-10-11-7-6-8-13(20-3)14(11)21-16(12)19/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIBERHRWMWCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide

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